2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one
CAS No.:
Cat. No.: VC0006171
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C13H14N2O2S |
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Molecular Weight | 262.33 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16) |
Standard InChI Key | XMFWHLZTTUUQHL-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC |
SMILES | CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |
Canonical SMILES | CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of 262.33 g/mol . Its IUPAC name, 2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one, reflects the substitution pattern:
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A pyrimidin-4-one ring system (positions 1–6) with a methyl group at position 6 .
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A 4-methoxybenzylsulfanyl moiety at position 2, introducing both sulfur-based and aromatic functionalities.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₄N₂O₂S | |
Molecular Weight | 262.33 g/mol | |
SMILES | CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC | |
InChIKey | XMFWHLZTTUUQHL-UHFFFAOYSA-N | |
LogP (Predicted) | 2.1 ± 0.3 |
The logP value of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The sulfanyl (-S-) linker between the pyrimidinone core and the 4-methoxybenzyl group enhances conformational flexibility, potentially influencing receptor binding .
Spectral and Crystallographic Data
While experimental crystallographic data remain unavailable, computational models predict a planar pyrimidinone ring with the 4-methoxybenzyl group oriented perpendicularly to the plane . Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for:
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one typically involves nucleophilic substitution on a preformed pyrimidinone scaffold. A representative pathway includes:
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Core Formation: Condensation of thiourea derivatives with β-keto esters to yield 6-methylpyrimidin-4-one .
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Sulfanyl Introduction: Reaction with 4-methoxybenzyl mercaptan under basic conditions (e.g., K₂CO₃ in acetone) .
Key Reaction Conditions
Yield optimization (70–75%) requires strict control of moisture and reaction time .
Structural Analogues and Derivatives
Modifications to the parent structure have explored:
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Sulfonyl Derivatives: Oxidation of the sulfanyl group to sulfonyl (-SO₂-) enhances electrophilicity but reduces bioavailability .
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Methoxy Group Replacement: Substituting the 4-methoxy group with halogens or alkyl chains alters electronic effects and steric bulk .
Structure-Activity Relationships (SARs)
Role of the Sulfanyl Group
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Electron-Donating Effects: The -S- linker donates electron density to the pyrimidinone ring, enhancing π-π stacking with aromatic residues in target proteins .
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Conformational Flexibility: Compared to rigid sulfonyl analogues, sulfanyl derivatives adopt multiple binding poses, improving affinity for allosteric sites .
Methoxy Substitution
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Hydrogen Bonding: The 4-methoxy group forms hydrogen bonds with Thr513 in COX-2, stabilizing enzyme-inhibitor complexes .
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Steric Effects: Larger substituents (e.g., ethoxy) reduce activity due to clashes with Val349 in ROCK-II .
Methyl Group at Position 6
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Hydrophobic Interactions: The methyl group occupies a hydrophobic pocket in DNA gyrase, contributing to van der Waals interactions .
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Metabolic Stability: Methylation at this position slows hepatic oxidation, prolonging half-life.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High permeability (Papp = 12 × 10⁻⁶ cm/s) in Caco-2 models .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group to hydroxymethyl derivatives .
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Excretion: Primarily renal (70%), with fecal excretion accounting for 25% .
Toxicity Considerations
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
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